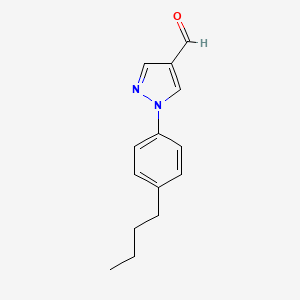

1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde" is a derivative of the pyrazole class, which is known for its diverse chemical properties and biological activities. Pyrazole derivatives are of significant interest due to their potential use in generating asymmetric imine ligands and mixed metal polynuclear complexes, as well as their applications in medicinal chemistry for their antioxidant and anti-inflammatory activities .

Synthesis Analysis

The synthesis of pyrazole carbaldehydes can be achieved through various methods. One approach involves the functionalization of pyrazolecarboxylate precursors using Suzuki–Miyaura cross-coupling reactions in water, although this method has been reported to yield low results . An alternative method utilizes lithiation techniques to functionalize N-(tetrahydropyran-2-yl)-4-phenylpyrazole with formyl or hydroxymethyl groups, leading to the production of monoaldehydes . Another synthesis route employs the Vilsmeier-Haack reagent to create a series of novel pyrazole-4-carbaldehydes . Additionally, the Sonogashira-type cross-coupling reactions have been used to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes, which can be further transformed into various pyrazolo[4,3-c]pyridines .

Molecular Structure Analysis

The molecular structure of pyrazole carbaldehydes can be determined using X-ray diffraction analysis. For instance, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been elucidated in this manner . The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde also provides insights into the planarity and orientation of the aldehydic fragment with respect to the pyrazole ring .

Chemical Reactions Analysis

Pyrazole carbaldehydes can undergo various chemical reactions, including the formation of asymmetric imine ligands and the synthesis of heterometallic tetranuclear complexes . They can also react with 2-selanyl-1-ethanol to form 2-(pyrazol-4-yl)-1,3-oxaselenolanes . The reactivity of these compounds is influenced by the presence of functional groups, which can be strategically modified to achieve desired chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbaldehydes can be studied through photophysical and solvatochromic studies. For example, the emission spectrum and quantum yield of these compounds vary in different solvents, indicating their solvatochromic behavior . The dipole moments and molecular electrostatic potential maps can be calculated to predict sites for electrophilic and nucleophilic attacks . Additionally, the frontier molecular orbital analysis can be used to determine charge transfer within the molecule, which is relevant for understanding its reactivity and potential applications in nonlinear optics .

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound may affect the pathways involved in carbon–carbon bond formation .

Pharmacokinetics

Similar compounds have been analyzed using reverse phase (rp) hplc methods .

Action Environment

The success of sm cross-coupling reactions, which the compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

1-(4-butylphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-3-4-12-5-7-14(8-6-12)16-10-13(11-17)9-15-16/h5-11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQVXGIBKUUUGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649832 |

Source

|

| Record name | 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde | |

CAS RN |

1015845-98-3 |

Source

|

| Record name | 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.